molecular formula C14H14ClN3O2S B2770226 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-73-6

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No.: B2770226
CAS No.: 887223-73-6
M. Wt: 323.8
InChI Key: FEVKQDZQEBGVSE-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 2-methoxyacetamide side chain. The thienopyrazole scaffold is notable for its planar, aromatic structure, which facilitates π-π stacking interactions, while the 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-3-9(15)5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVKQDZQEBGVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Thienopyrazole Cores

Compound 7a/7b (): These pyrazole derivatives share a heterocyclic core but lack the fused thiophene ring present in the target compound. Substituents like 2,4-diamino-3-cyanothiophene (7a) or ethyl carboxylate (7b) contrast with the target’s 3-chlorophenyl and methoxyacetamide groups. The synthesis of 7a/7b involves malononitrile or ethyl cyanoacetate with elemental sulfur, suggesting that the target compound’s thienopyrazole core might be formed via similar cyclization strategies.

Compound 84 (): This compound features a thieno-pyrazole scaffold with a methoxyacetamide group, closely resembling the target’s structure. However, its additional indazole and pyridine substituents introduce greater complexity. The use of 2-methoxyacetyl chloride in its synthesis highlights a shared acylation step for introducing the methoxyacetamide moiety.

N-Substituted Acetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This acetamide derivative replaces the thienopyrazole core with a thiazole ring. The 3,4-dichlorophenyl group (vs. 3-chlorophenyl in the target) increases steric hindrance and electron-withdrawing effects. Crystal structure analysis reveals an N–H⋯N hydrogen-bonded dimer (R₂²(8) motif), a feature likely replicated in the target compound due to its acetamide group. However, the fused thienopyrazole core may alter packing efficiency compared to the simpler thiazole system.

Key Observations:

  • Electronic Effects : The 3-chlorophenyl group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing 3,4-dichlorophenyl group in ’s compound.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step heterocyclization (as in ) followed by amidation (), whereas simpler acetamides () are synthesized in fewer steps.

Computational and Analytical Insights

Such studies would clarify differences in reactivity or binding affinity compared to analogues.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H14ClN3OS
  • Molecular Weight: 375.89 g/mol
  • IUPAC Name: this compound

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a methoxyacetamide group. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell growth and apoptosis.
  • Receptor Interaction: It can bind to various cellular receptors, altering signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation: The compound has the potential to influence gene expression related to important cellular processes.

Antimicrobial Activity

Research indicates that compounds within the thienopyrazole class exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Studies have shown that related thienopyrazole derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that this compound may also possess similar antibacterial efficacy.

Anticancer Properties

The thienopyrazole scaffold is known for its anticancer potential. Preliminary studies have indicated that derivatives can induce cytotoxic effects in various cancer cell lines. For example:

  • Cytotoxicity Studies: A derivative with structural similarities showed selective cytotoxic effects on melanoma cells while sparing normal cells . This highlights the potential of this compound as a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against specific strains
AnticancerInduces selective cytotoxicity in melanoma cells
Enzyme InhibitionPotential inhibition of key enzymes

Q & A

Basic: What are the optimal synthetic routes for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Cyclization of thiophene and pyrazole precursors under reflux with catalysts like DMF or DCM to form the thieno[3,4-c]pyrazole core .

Substitution Reactions: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using 3-chlorophenylboronic acid under palladium catalysis .

Acetamide Attachment: Coupling the methoxyacetamide moiety using EDC/HOBt or DCC-mediated amidation .
Critical Parameters: Temperature control (60–80°C), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for ≥75% yield .

Advanced: How can regioselectivity challenges during pyrazole core functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazole derivatives is influenced by:

  • Steric Effects: Bulky substituents (e.g., 3-chlorophenyl) favor substitution at the less hindered N2 position .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) direct electrophiles to meta positions. Use DFT calculations (B3LYP/6-31G*) to predict reactive sites .
  • Experimental Validation: Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.3–3.5 ppm). Compare with computed spectra (GIAO method) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the thienopyrazole core .

Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .

HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) .

Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer:

Dynamic Effects: Investigate conformational flexibility via variable-temperature NMR (VT-NMR) to detect atropisomerism .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition) .

Computational Modeling: Perform MD simulations (AMBER) to correlate experimental NOE with predicted conformers .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

Enzyme Inhibition: Screen against kinases (e.g., JAK2) using ADP-Glo™ assays (IC₅₀ determination) .

Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .

Solubility: Use shake-flask method (PBS, pH 7.4) to guide formulation studies .

Advanced: How can SAR studies optimize the compound’s activity against specific targets?

Methodological Answer:

Substituent Variation:

  • Replace 3-chlorophenyl with 4-fluorophenyl to enhance hydrophobic interactions .
  • Modify methoxyacetamide to ethoxy for improved metabolic stability .

Binding Mode Analysis: Perform molecular docking (AutoDock Vina) on target proteins (e.g., COX-2) to prioritize derivatives .

In Vivo Validation: Test top candidates in rodent models (e.g., adjuvant-induced arthritis) with pharmacokinetic profiling (AUC, t₁/₂) .

Advanced: How can data reproducibility issues in scaled-up synthesis be mitigated?

Methodological Answer:

Reaction Optimization: Use DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent purity) .

Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate formation .

Byproduct Analysis: Characterize impurities via LC-MS/MS and adjust quenching steps (e.g., aqueous NaHCO₃ wash) .

Advanced: What computational methods integrate best with experimental data for mechanism elucidation?

Methodological Answer:

QM/MM Simulations: Study reaction pathways (e.g., cyclization) at the M06-2X/def2-TZVP level .

Free Energy Perturbation (FEP): Predict binding affinity changes for SAR-guided modifications .

Machine Learning: Train models on PubChem data to predict ADMET properties .

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